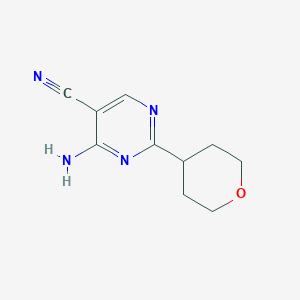
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1484489-45-3 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 4-amino-2-tetrahydro-2H-pyran-4-yl-5-pyrimidinecarbonitrile . It is usually in powder form .
Synthesis Analysis
The synthesis of “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” and its derivatives has been reported in several studies . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis
The InChI code for “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is 1S/C10H12N4O/c11-5-8-6-13-10 (14-9 (8)12)7-1-3-15-4-2-7/h6-7H,1-4H2, (H2,12,13,14) .Physical And Chemical Properties Analysis
“4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidine derivatives, including 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile , have been explored for their potential as antimicrobial agents. Their structural diversity allows for the synthesis of compounds that can target a range of microbial pathogens, offering a promising avenue for the development of new antibiotics .
Anticancer Therapeutics
The pyrimidine core is a common feature in many anticancer drugs. Research into 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may reveal its utility in cancer treatment, either as a standalone agent or as part of a combination therapy to enhance efficacy and reduce resistance .
CNS-Active Agents
Due to the importance of pyrimidines in the central nervous system (CNS), derivatives like 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile are being studied for their potential as CNS-active agents. This includes applications in neurodegenerative diseases, psychiatric disorders, and pain management .
Anti-Inflammatory and Analgesic
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory conditions4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could be part of new formulations aimed at these conditions .
Antiviral Research
Pyrimidine compounds have shown promise in antiviral research. The exploration of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could lead to the development of novel antiviral medications, particularly important in the face of emerging viral threats .
Diabetes Mellitus Management
The versatility of pyrimidine-based drugs extends to metabolic disorders like diabetes mellitus. Research into 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may uncover new pathways for managing blood sugar levels and treating diabetes-related complications .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this damage4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may possess antioxidant properties that could be harnessed in therapeutic applications .
Drug Synthesis and Bioisosterism
Pyrimidine derivatives are valuable in drug synthesis, serving as bioisosteres for phenyl and other aromatic systems4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could be used to improve the medicinal chemistry properties of new drug candidates .
Direcciones Futuras
The future directions for “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” and its derivatives could involve further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M . Additionally, their cytotoxic compounds could be subjected to further investigation for their promising IC 50 values against various cancer cell lines .
Propiedades
IUPAC Name |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUEQXTKAUXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)
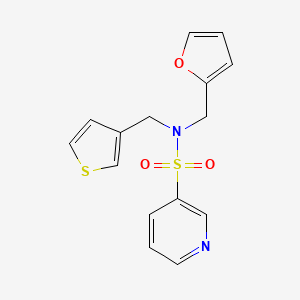
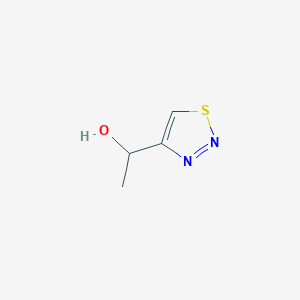
![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)
![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)
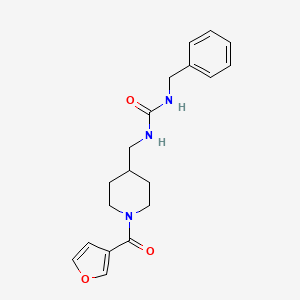


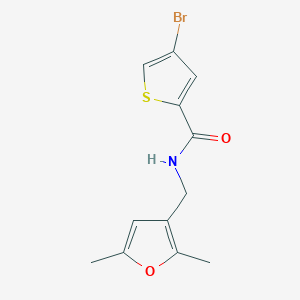
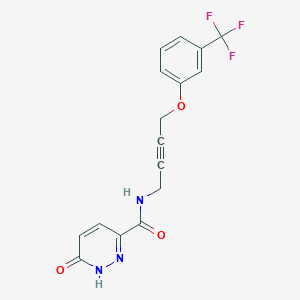
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)